molecular formula C7H7ClN2O4S B2668135 5-Chloro-2-methyl-4-nitrobenzene-1-sulfonamide CAS No. 23454-13-9

5-Chloro-2-methyl-4-nitrobenzene-1-sulfonamide

Cat. No.: B2668135
CAS No.: 23454-13-9
M. Wt: 250.65
InChI Key: XIKYZHHBOOLVMW-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-4-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C7H7ClN2O4S. It is a chlorinated nitroaromatic compound that is used as an intermediate in the synthesis of various chemical products. This compound is known for its applications in the pharmaceutical and chemical industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methyl-4-nitrobenzene-1-sulfonamide typically involves the nitration of 2-chloro-5-nitrotoluene followed by sulfonation

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of automated systems to monitor temperature, pressure, and reactant concentrations. The final product is purified using techniques such as crystallization, filtration, and drying .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methyl-4-nitrobenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines, thiols, and appropriate solvents (e.g., ethanol, water).

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

Scientific Research Applications

5-Chloro-2-methyl-4-nitrobenzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methyl-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with enzymes and proteins, potentially inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a nitro group and a sulfonamide group on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

5-chloro-2-methyl-4-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O4S/c1-4-2-6(10(11)12)5(8)3-7(4)15(9,13)14/h2-3H,1H3,(H2,9,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKYZHHBOOLVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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